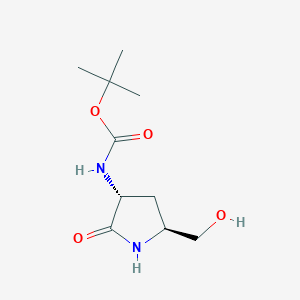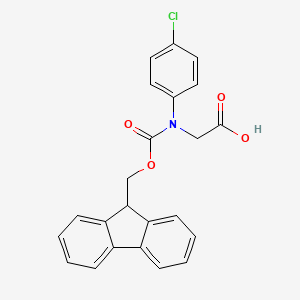
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl group attached to the glycine backbone. This compound is often used in peptide synthesis and other chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Chlorophenyl Group: The protected glycine is then reacted with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted reactions at the amino group. In biological studies, it may interact with specific enzymes or proteins, influencing their activity or structure.
Comparison with Similar Compounds
Similar Compounds
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the chlorophenyl group.
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-phenylglycine: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine makes it unique, as it can undergo specific reactions that other similar compounds cannot. This uniqueness can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C23H18ClNO4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-[4-chloro-N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid |
InChI |
InChI=1S/C23H18ClNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27) |
InChI Key |
OKJDLZQYMNXJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


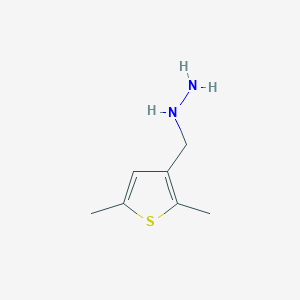
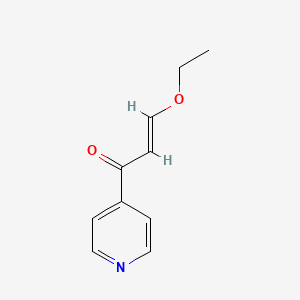
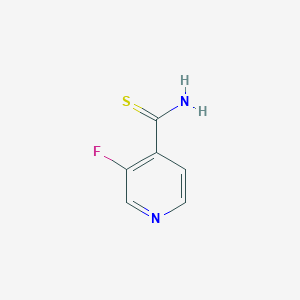
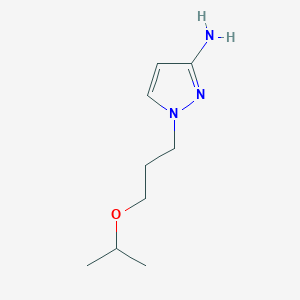

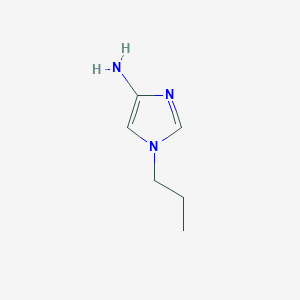
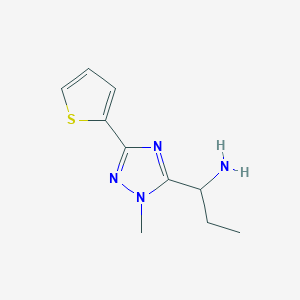
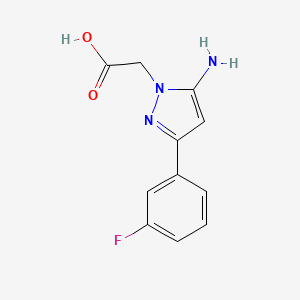
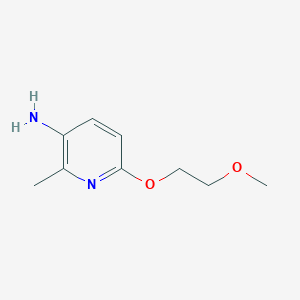
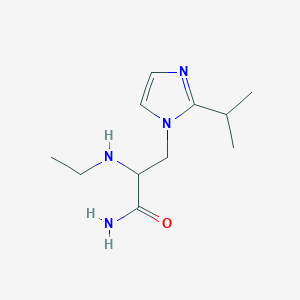
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
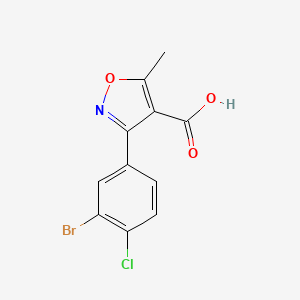
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
